Tos-Gly-Pro-Arg-ANBA-IPA

Descripción general

Descripción

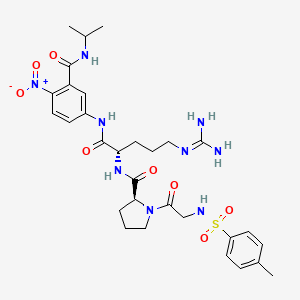

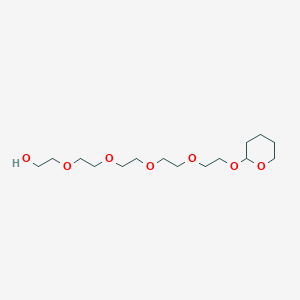

Tos-Gly-Pro-Arg-ANBA-IPA, also known as tos-GPR-ANBA-IPA, is a chromogenic peptide substrate . It can be used for luminescence measurement . It is used for research purposes only .

Molecular Structure Analysis

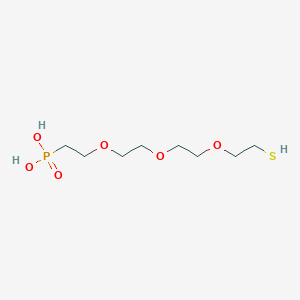

The molecular weight of Tos-Gly-Pro-Arg-ANBA-IPA is 687.77 . Its chemical formula is C30H41N9O8S .Physical And Chemical Properties Analysis

Tos-Gly-Pro-Arg-ANBA-IPA has a molecular weight of 687.77 and a chemical formula of C30H41N9O8S . It is soluble in water .Aplicaciones Científicas De Investigación

Glycoanalytical Technology in Pharmaceutical and Biomarker Research

Glycoanalytical technology, essential for a range of scientific research including glycobiology, pharmaceuticals, and biomarker discovery, utilizes approaches like microchip electrophoresis (ME) for glycan analysis. This involves the purification of APTS-labeled glycans, a process crucial for understanding complex biological systems and developing new therapeutics (Kinoshita et al., 2020).

Biopanning and Binding Specificity in Mixtures

Biopanning techniques, such as iterative panning and blocking (IPAB), enhance the understanding of specific interactions within mixtures, crucial for developing targeted therapies. This method has been used to study high molecular mass components of human cord blood, revealing the interaction of various phage-peptide displays and their target mixtures (Messmer et al., 2000).

Thrombin Action on Peptide Substrates

Research on thrombin's non-Michaelian action on peptide substrates, including Tos-Gly-Pro-Arg-ANBA-IPA, contributes to understanding the enzymatic mechanisms and kinetics in the body. This knowledge is vital for developing drugs targeting blood coagulation processes (Izquierdo et al., 1987).

Fertilization Process and Sperm-Oolemmal Interaction

The Arg-Gly-Asp (RGD) sequence, found in peptides like Tos-Gly-Pro-Arg-ANBA-IPA, plays a significant role in sperm-oolemmal adhesion and egg penetration, providing insights into the molecular mechanisms of fertilization. This understanding is crucial for fertility treatments and reproductive health research (Bronson & Fusi, 1990).

Protein Conformational Changes in Drug Discovery

Understanding the conformational changes in proteins upon ligand binding, as observed in the interaction of fluorescence probes like ANS with antibiotics targets, is essential for drug discovery. This knowledge guides the development of new pharmaceuticals, especially in the field of antibiotic resistance (Schonbrunn et al., 2000).

Biological Activity Assessment in Pharmacology

The use of chromogenic substrates like Tos-Gly-Pro-Arg-pNA for determining the biological activity of heparin in plasma showcases the significance of these peptides in pharmacological research, aiding in the development of better therapeutic agents and diagnostic tools (Bartl et al., 1979).

Stability in Collagen Triple-Helix

Studies on peptides containing Gly-Pro-Arg sequences contribute to understanding the stability of the collagen triple-helix, which is fundamental for research in tissue engineering, wound healing, and the development of biomaterials (Yang et al., 1997).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33)/t23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZFADUXBXXXMO-ZCYQVOJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tos-Gly-Pro-Arg-ANBA-IPA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

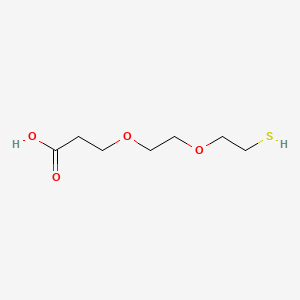

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)

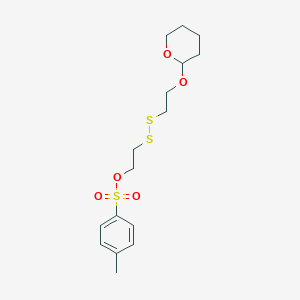

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)